molecular formula C8H6Br2O B3228197 4-broMo-2-(broMoMethyl)benzaldehyde CAS No. 1261861-86-2

4-broMo-2-(broMoMethyl)benzaldehyde

Cat. No.: B3228197
CAS No.: 1261861-86-2
M. Wt: 277.94 g/mol
InChI Key: NINMCMDQHKVQGX-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzaldehyde is an organobromine compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the 2-position and a bromine atom at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(bromomethyl)benzaldehyde can be synthesized through a multi-step process starting from 4-bromotoluene. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki and Sonogashira couplings.

Major Products

    Substitution: Various substituted benzaldehydes.

    Oxidation: 4-bromo-2-(bromomethyl)benzoic acid.

    Reduction: 4-bromo-2-(bromomethyl)benzyl alcohol.

    Coupling: Biaryl compounds and alkynyl derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)benzaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-(bromomethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the aldehyde group make it a versatile intermediate in organic synthesis. It can form covalent bonds with various molecular targets, facilitating the formation of complex structures. The pathways involved include nucleophilic substitution, electrophilic addition, and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)benzaldehyde is unique due to the presence of both a bromomethyl group and a bromine atom on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-bromo-2-(bromomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINMCMDQHKVQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295072
Record name 4-Bromo-2-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261861-86-2
Record name 4-Bromo-2-(bromomethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261861-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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